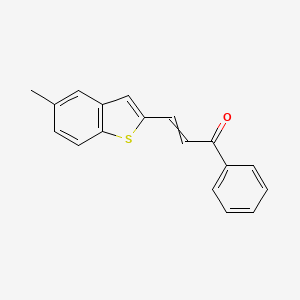
Phosphoric acid--1-bromo-1-chloropropan-1-ol (1/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid–1-bromo-1-chloropropan-1-ol (1/3) is a unique chemical compound that combines the properties of phosphoric acid with those of halogenated alcohols
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid–1-bromo-1-chloropropan-1-ol typically involves the reaction of 1-bromo-3-chloropropane with phosphoric acid. The reaction conditions often include the use of a solvent such as acetonitrile and may require heating to facilitate the reaction . The process can be optimized by adjusting the concentration of reactants and the reaction temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a high-purity product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid–1-bromo-1-chloropropan-1-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can yield different alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide) for substitution reactions and oxidizing agents (e.g., potassium permanganate) for oxidation reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while oxidation reactions can produce aldehydes or carboxylic acids .
Applications De Recherche Scientifique
Phosphoric acid–1-bromo-1-chloropropan-1-ol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of phosphoric acid–1-bromo-1-chloropropan-1-ol involves its interaction with molecular targets through its halogenated and phosphoric acid functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby modifying their structure and function . The pathways involved may include enzyme inhibition or activation, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3-chloropropane: A related compound used as a linker in organic synthesis.
Phosphoric Acid: A widely used chemical in various industrial and research applications.
1-Chloropropan-2-ol: Another halogenated alcohol with similar reactivity.
Uniqueness
Phosphoric acid–1-bromo-1-chloropropan-1-ol is unique due to the combination of its halogenated and phosphoric acid functional groups, which confer distinct reactivity and versatility in chemical synthesis and research applications.
Propriétés
Numéro CAS |
60031-60-9 |
|---|---|
Formule moléculaire |
C9H21Br3Cl3O7P |
Poids moléculaire |
618.3 g/mol |
Nom IUPAC |
1-bromo-1-chloropropan-1-ol;phosphoric acid |
InChI |
InChI=1S/3C3H6BrClO.H3O4P/c3*1-2-3(4,5)6;1-5(2,3)4/h3*6H,2H2,1H3;(H3,1,2,3,4) |
Clé InChI |
GUSMJCKFYWOMER-UHFFFAOYSA-N |
SMILES canonique |
CCC(O)(Cl)Br.CCC(O)(Cl)Br.CCC(O)(Cl)Br.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


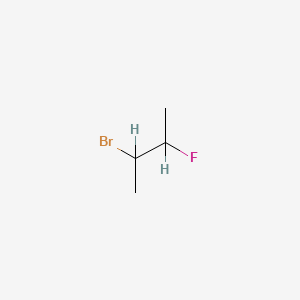
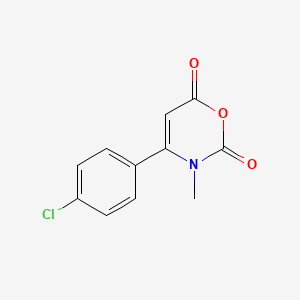
![Acetamide, N-(8,10-dinitro-5-oxo-5H-benzo[a]phenoxazin-6-yl)-](/img/structure/B14607457.png)


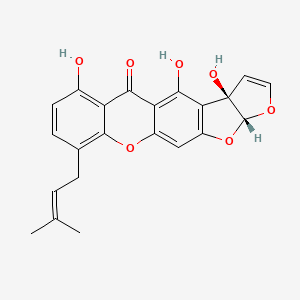
![3-Methyl-5-(methylsulfanyl)-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B14607472.png)
![1-(2-Methylbutyl)-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14607478.png)
![N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid](/img/structure/B14607480.png)
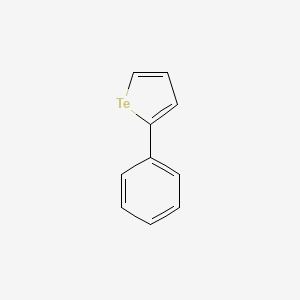

![4H-Furo[3,2-b]indole-2-carboxamide](/img/structure/B14607516.png)
